4-Chloro-5-methylpyridine-3-boronic acid
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of chemical sciences. Its prevalence is a testament to its versatile properties and its role as a fundamental component in a vast array of natural and synthetic molecules.
Fundamental Building Blocks in Synthetic Methodologies
Pyridine and its derivatives are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The nitrogen atom within the pyridine ring imparts distinct electronic properties compared to its carbocyclic analog, benzene, influencing its reactivity and intermolecular interactions. This makes the pyridine scaffold a valuable synthon, a structural unit within a molecule that can be formed or assembled by a known synthetic operation. The ability to introduce a wide variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design and the development of new materials. mdpi.com The synthesis of substituted pyridines is a mature field, with numerous established methods for their preparation, ensuring a steady supply of diverse building blocks for synthetic chemists. epo.org
Role in the Elaboration of Complex Molecular Structures
The pyridine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govdrughunter.com In fact, over 7,000 existing drug molecules incorporate a pyridine core. youtube.com This prevalence is due to several factors, including the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, which can facilitate binding to biological targets such as enzymes and receptors. epo.org Furthermore, the pyridine ring can serve as a bioisostere for a phenyl ring, offering a means to modulate a compound's metabolic stability and solubility. youtube.com The presence of the nitrogen atom generally enhances water solubility, a desirable property for pharmaceutical agents. mdpi.com The structural diversity of naturally occurring pyridine-containing compounds, such as various alkaloids and vitamins like niacin and pyridoxine, further highlights the importance of this scaffold in the elaboration of complex and biologically relevant molecular architectures. nih.govyoutube.com
Overview of Boronic Acids as Versatile Reagents
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), are a class of organoboron compounds that have become indispensable tools in organic synthesis. Their rise to prominence is a direct result of their unique reactivity and general stability.
Historical Context and Evolution of Organoboron Chemistry
The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. nih.gov However, for a long time, the application of organoboron compounds in synthesis was not widespread. A significant turning point was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. sigmaaldrich.com This palladium-catalyzed reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the field of organic synthesis. The discovery earned its developers the Nobel Prize in Chemistry in 2010. Since then, research into the synthesis and application of boronic acids has expanded dramatically, leading to the development of a vast library of boronic acid reagents and more sophisticated and efficient coupling methodologies. sigmaaldrich.com
Unique Reactivity Profiles of Boronic Acid Functionality
The utility of boronic acids as synthetic reagents is rooted in several key features. They are generally stable, often crystalline solids that are tolerant of air and moisture, making them easy to handle and store. nih.gov The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons. sigmaaldrich.com This property is central to its reactivity. In the context of the Suzuki-Miyaura reaction, the boronic acid is activated by a base, forming a boronate species that then undergoes transmetalation with a palladium catalyst. This step is crucial for the formation of the new carbon-carbon bond.
Boronic acids are valued for their high functional group tolerance, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. The byproducts of reactions involving boronic acids are typically inorganic and easily removed, simplifying purification. nih.gov Beyond the Suzuki-Miyaura reaction, boronic acids participate in a range of other important transformations, including Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds), conjugate additions, and oxidations. This versatility has cemented the position of boronic acids as one of the most important classes of reagents in modern organic chemistry. nih.gov
Specific Academic Context of 4-Chloro-5-methylpyridine-3-boronic acid
While broad classes of substituted pyridine boronic acids are widely discussed in scientific literature, the specific academic and industrial context of a particular compound can often be gleaned from its commercial availability and the documented applications of its close structural analogs.
Physicochemical Properties of 4-Chloro-5-methylpyridine-3-boronic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 913835-86-6 | sigmaaldrich.com |
| Molecular Formula | C₆H₇BClNO₂ | sigmaaldrich.com |
| Molecular Weight | 171.39 g/mol | sigmaaldrich.com |
| Physical Form | Solid (presumed) | Inferred from related compounds |
| SMILES | OB(C1=CC(C)=C(Cl)N=C1)O | sigmaaldrich.com |
4-Chloro-5-methylpyridine-3-boronic acid is commercially available from various chemical suppliers, which indicates its use as a building block in research and development. Its structure combines a pyridine ring with three substituents: a chloro group, a methyl group, and a boronic acid group. This specific arrangement of functional groups makes it a valuable intermediate for introducing the 4-chloro-5-methyl-3-pyridyl moiety into larger, more complex molecules.
The primary application for a compound of this nature is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In such a reaction, the boronic acid would be coupled with an organic halide or triflate to form a new carbon-carbon bond. The chloro and methyl substituents on the pyridine ring can influence the electronic properties and steric environment of the molecule, which can be important for its interaction with biological targets in medicinal chemistry applications. For instance, chloro groups are often incorporated into drug candidates to modulate their metabolic stability and binding affinity. drughunter.com
While specific, detailed research findings on the synthesis and direct application of 4-Chloro-5-methylpyridine-3-boronic acid are not prevalent in publicly accessible literature, the well-established utility of related substituted pyridine boronic acids in the synthesis of pharmaceuticals and other functional materials provides a strong indication of its intended use. Researchers in academic and industrial laboratories would acquire this compound to serve as a key intermediate in the synthesis of novel compounds for a variety of applications, including drug discovery and materials science.
Positional Isomerism and Substituent Effects on Reactivity
The reactivity and stability of pyridine boronic acids are profoundly influenced by the position of the boronic acid group on the pyridine ring and the nature of other substituents. arkat-usa.orgresearchgate.net This interplay of positional isomerism and substituent effects dictates the compound's utility in synthesis.
Positional Isomerism: The location of the boronic acid group relative to the ring nitrogen is critical. Generally, 3- and 4-pyridinylboronic acids exhibit good stability. arkat-usa.org In contrast, 2-pyridinylboronic acids are notoriously unstable and prone to protodeboronation (the cleavage of the carbon-boron bond by a proton source). nih.govarkat-usa.orgresearchgate.netacs.org This instability is attributed to the proximity of the Lewis acidic boron atom and the Lewis basic nitrogen atom, which can facilitate decomposition pathways. nih.govresearchgate.net Consequently, 2-pyridinylboronic acids are often used as more stable ester derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, to prevent premature decomposition. nih.govresearchgate.net
| Property | 2-Pyridinylboronic Acid | 3-Pyridinylboronic Acid | 4-Pyridinylboronic Acid |
| Stability | Generally unstable, prone to protodeboronation arkat-usa.orgresearchgate.netacs.org | Good stability arkat-usa.org | Good stability arkat-usa.org |
| Reactivity in Coupling | Can be challenging, often requires stabilized derivatives researchgate.net | Generally effective coupling partner nih.gov | Effective coupling partner chemicalbook.comchemicalbook.com |
| Key Challenge | Exquisite sensitivity to protodeboronation nih.gov | Less reactive than some aryl boronic acids | Can form stable, unreactive complexes rsc.org |
Substituent Effects: Substituents on the pyridine ring significantly modulate the electronic properties and, therefore, the reactivity of the boronic acid. The pKa of a boronic acid, which reflects its Lewis acidity, is altered by the electronic nature of these groups. nih.govwikipedia.org
Electron-withdrawing groups (like the chloro group in 4-Chloro-5-methylpyridine-3-boronic acid) increase the Lewis acidity of the boron atom, making the boronic acid more acidic (lower pKa). nih.gov This can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. nih.gov In some cases, electron-withdrawing substituents on 2-pyridyl rings can slow the rate of protodeboronation, thereby increasing the substrate's viability in cross-coupling reactions. researchgate.net
Electron-donating groups (like the methyl group) decrease the Lewis acidity of the boron atom (higher pKa). nih.gov
For 4-Chloro-5-methylpyridine-3-boronic acid , the boronic acid is at the 3-position, which confers inherent stability. The reactivity is then fine-tuned by the opposing electronic effects of the chloro and methyl substituents. The electron-withdrawing chlorine atom at the 4-position and the electron-donating methyl group at the 5-position create a specific electronic environment that influences its performance in cross-coupling reactions.
Importance in Current Synthetic Research Paradigms
Substituted pyridine boronic acids are central to modern synthetic strategies, primarily due to their role as versatile coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. organic-chemistry.orgresearchgate.net This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.comuwindsor.ca
The significance of these reagents lies in their ability to provide a modular and efficient route to highly substituted pyridines. nih.gov Synthesizing such structures through traditional condensation or cycloaddition reactions can be restrictive and often incompatible with sensitive functional groups. nih.gov The Suzuki-Miyaura reaction, using boronic acids, overcomes many of these limitations due to its mild reaction conditions and high functional group tolerance. nih.govacs.org
The use of specifically substituted pyridine boronic acids, such as 4-Chloro-5-methylpyridine-3-boronic acid , allows for precise, late-stage functionalization in a synthetic sequence. The chloro-substituent can be retained in the product or serve as a handle for subsequent transformations, such as a second, different cross-coupling reaction. acs.org This modularity is highly desirable in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product Type | Significance | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | 2-Aryl-3-aminopyridine | High-yield synthesis of functionalized biaryls for drug discovery. | organic-chemistry.org |
| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | 2-Alkyl-6-chloropyridine | Selective C(sp²)-C(sp³) bond formation, accessing important 2-alkylpyridyl motifs. | acs.org |
| 3-Iodochromone | Arylboronic acid | Isoflavone | Versatile synthesis of flavonoids and related natural products. | nih.gov |
| 4-Chloro quinoline (B57606) | Phenylboronic acid | 4-Aryl quinoline | Generation of carbon-carbon bonds to produce biologically active quinoline derivatives. | researchgate.net |
The development of highly active catalyst systems has further broadened the scope of reactions involving pyridine boronic acids, enabling the coupling of even challenging substrates like those containing basic amino groups without the need for protecting groups. organic-chemistry.org This continuous innovation ensures that substituted pyridine boronic acids, including 4-Chloro-5-methylpyridine-3-boronic acid , remain at the forefront of contemporary organic synthesis.
Properties
Molecular Formula |
C6H7BClNO2 |
|---|---|
Molecular Weight |
171.39 g/mol |
IUPAC Name |
(4-chloro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
QXOZUQQZGYHUOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1Cl)C)(O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Chloro 5 Methylpyridine 3 Boronic Acid
Precursor Synthesis and Halogenation Regioselectivity
The synthesis of the 4-chloro-5-methylpyridine core is a critical first step. This can be approached through various methods, primarily involving the halogenation of a pre-functionalized pyridine (B92270) derivative.
The synthesis of substituted chloropyridines can be achieved through several established methods. One common approach involves the direct chlorination of a suitable pyridine precursor. For instance, the vapor-phase chlorination of 3-methylpyridine (B133936) has been shown to produce partially chlorinated derivatives. researchgate.net However, controlling the regioselectivity of such reactions can be challenging, often leading to a mixture of isomers.
A more controlled approach involves the synthesis of a pyridine N-oxide derivative, which can then be chlorinated. For example, a method for preparing 2-chloro-5-methylpyridine (B98176) starts from 3-methylpyridine N-oxide, which is reacted with an electrophilic reagent and an organic nitrogen base, followed by treatment with a chlorinating agent like phosphorus oxychloride. guidechem.com This highlights a potential route where a suitably substituted methylpyridine N-oxide could be a precursor.
Another strategy involves building the substituted pyridine ring from acyclic precursors. For example, 3,5-lutidine (3,5-dimethylpyridine) can be synthesized from the vapor-phase reaction of 2-methyl-1,5-pentanediamine and hydrogen over an oxide catalyst. baranlab.orgwikipedia.org This lutidine could then be a starting point for selective halogenation.
A plausible route to a key intermediate, such as 3-bromo-4-methylpyridine, involves the Sandmeyer-type reaction starting from 4-methyl-3-aminopyridine. google.com This brominated compound could then potentially be converted to the desired 4-chloro-5-methylpyridine through halogen exchange or serve as a precursor for borylation.
| Starting Material | Reagents | Product | Reference |
| 3-Methylpyridine | Cl2 (vapor phase) | Partially chlorinated 3-methylpyridines | researchgate.net |
| 3-Methylpyridine N-Oxide | 1. Benzoyl chloride, Triethylamine2. Phosphorus oxychloride | 2-Chloro-5-methylpyridine | guidechem.com |
| 2-Methyl-1,5-pentanediamine | H2, Oxide catalyst | 3,5-Lutidine | baranlab.orgwikipedia.org |
| 4-Methyl-3-aminopyridine | HBr, Br2, NaNO2 | 3-Bromo-4-methylpyridine | google.com |
The regioselectivity of halogenation in pyridine rings is governed by the electronic nature of the ring and any existing substituents. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) generally difficult and often requiring harsh conditions. chemicalbook.com Halogenation typically occurs at the 3- and 5-positions.
The presence of activating or deactivating groups significantly influences the position of further substitution. For instance, in 3-methylpyridine, the methyl group is an activating group, which could direct incoming electrophiles. However, direct chlorination can lead to a mixture of products. researchgate.net
A more refined strategy to control regioselectivity is through directed ortho-metalation (DoM). baranlab.orgwikipedia.org In this approach, a directing group on the pyridine ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. This lithiated intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a halogen at a specific position. For example, the regioselective ortho-lithiation of halopyridines using lithium diisopropylamide (LDA) has been demonstrated. researchgate.net A chloro group can act as a directing metalation group, facilitating lithiation at the adjacent position.
Another powerful technique involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group provides the substituted pyridine.
| Method | Key Features | Regioselectivity | Reference |
| Electrophilic Aromatic Substitution | Requires harsh conditions for unsubstituted pyridine. | Typically at C-3 and C-5. | chemicalbook.com |
| Directed ortho-Metalation (DoM) | A directing group guides lithiation to the adjacent position. | Highly regioselective at the ortho position to the directing group. | baranlab.orgwikipedia.org |
| Halogenation of Pyridine N-Oxides | N-oxide activates the ring for electrophilic attack. | Primarily at C-2 and C-4. | guidechem.com |
Boronation Techniques for Pyridinyl Halides
Once a suitable 4-chloro-5-methyl-substituted pyridine with a handle for borylation (e.g., a halogen at the 3-position) is obtained, the next critical step is the introduction of the boronic acid group.
A common and effective method for the synthesis of aryl and heteroaryl boronic acids is through metal-halogen exchange followed by quenching with a boron electrophile. wikipedia.orgnih.gov This two-step process involves the conversion of an aryl halide to an organometallic intermediate, which is then reacted with a borate (B1201080) ester.
Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are frequently used for metal-halogen exchange with aryl bromides or iodides at low temperatures. wikipedia.org The resulting aryllithium species is highly nucleophilic and readily reacts with electrophiles.
For the synthesis of 4-chloro-5-methylpyridine-3-boronic acid, a plausible precursor would be 3-bromo-4-chloro-5-methylpyridine. The bromine at the 3-position is generally more susceptible to lithium-halogen exchange than the chlorine at the 4-position, offering a degree of selectivity. The reaction would be carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The resulting 4-chloro-5-methylpyridin-3-yllithium would then be quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.com
A potential challenge with organolithium reagents is their high reactivity, which can sometimes lead to side reactions, such as addition to the pyridine ring. nih.gov Careful control of reaction conditions is therefore essential.
An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). Grignard reagents can be prepared from aryl halides and magnesium metal. They are generally less reactive and more functional group tolerant than their organolithium counterparts.
The formation of a Grignard reagent from a halopyridine can be followed by reaction with a borate ester to furnish the corresponding pyridylboronic acid. This method has been successfully applied to the synthesis of various pyridine boronic acids. While the direct formation of a Grignard reagent from a chloropyridine can be sluggish, the use of more reactive magnesium (e.g., Rieke magnesium) or the presence of activating groups can facilitate the reaction.
A more common approach for less reactive halides is the use of a halogen-magnesium exchange reaction, often employing reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov This can be particularly useful for substrates bearing sensitive functional groups. A combination of i-PrMgCl and n-BuLi has been reported to efficiently perform bromine-metal exchange on bromoheterocycles containing acidic protons. nih.gov
| Reagent | Conditions | Advantages | Disadvantages | Reference |
| Organolithium (e.g., n-BuLi) | Low temperature (-78 °C), ethereal solvent (THF) | High reactivity, fast reaction | Potential for side reactions (e.g., addition to the ring) | wikipedia.orggoogle.com |
| Grignard Reagent (RMgX) | Can be prepared from the halide and Mg metal | Good functional group tolerance, less reactive than organolithiums | May require activated Mg for less reactive halides | nih.gov |
| Halogen-Magnesium Exchange (e.g., i-PrMgCl) | Milder conditions than direct Grignard formation | Tolerates a wider range of functional groups | May require a subsequent transmetalation step | nih.gov |
Directed ortho-Metallation (DoM) and Boronylation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org The method relies on the presence of a "directing metalation group" (DMG) on the ring, which coordinates to an organometallic base (typically an alkyllithium reagent) and directs deprotonation to the adjacent ortho position. rsc.orgresearchgate.net The resulting aryl anion is then trapped with an electrophile, such as a trialkyl borate, to install the boronic acid group.
For pyridine systems, common DMGs include amides, carbamates, and methoxy (B1213986) groups. The chloro-substituent itself can act as a weak DMG. nih.gov In the context of synthesizing 4-chloro-5-methylpyridine-3-boronic acid via DoM, a hypothetical precursor would need a DMG at the 2- or 4-position to direct metalation to C-3. For instance, starting with a 4-chloro-5-methyl-2-(DMG)-pyridine, the DMG would chelate the lithium reagent, facilitating the abstraction of the C-3 proton, which is the most acidic proton adjacent to the DMG. Subsequent quenching with triisopropyl borate and hydrolysis would furnish the target molecule. The efficiency and regioselectivity of DoM are highly dependent on the directing ability of the DMG, the base used, and the reaction conditions.
Transition Metal-Catalyzed Borylation of Halopyridines
In recent decades, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for constructing carbon-boron bonds, often with excellent functional group tolerance and milder reaction conditions compared to traditional organometallic routes. nih.gov
The palladium-catalyzed Miyaura borylation is a cornerstone of modern cross-coupling chemistry, enabling the synthesis of aryl- and heteroarylboronates from the corresponding halides or triflates. researchgate.netbeilstein-journals.org The reaction couples a halopyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂Pin₂) or tetrahydroxydiboron (B82485) (bis-boronic acid, BBA). nih.govnih.gov
To synthesize 4-chloro-5-methylpyridine-3-boronic acid pinacol (B44631) ester, a suitable starting material would be 3-bromo-4-chloro-5-methylpyridine. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective borylation at the 3-position. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., KOAc, K₃PO₄). nih.govresearchgate.net The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid. This method's broad functional group compatibility makes it a highly attractive route for producing complex boronic acids. nih.gov
Table of Typical Miyaura Borylation Conditions
| Component | Example | Role |
|---|---|---|
| Substrate | 3-Bromo-4-chloro-5-methylpyridine | Halogen source for oxidative addition |
| Boron Reagent | Bis(pinacolato)diboron (B₂Pin₂) | Source of the boryl group |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |
| Ligand | XPhos, SPhos, RuPhos | Stabilizes and activates the Pd center |
| Base | KOAc, K₃PO₄ | Promotes transmetalation step |
| Solvent | Dioxane, Toluene, DMF | Reaction medium |
| Temperature | 80-110 °C | To drive the catalytic cycle |
Iridium-catalyzed C-H borylation represents a significant advance in synthetic efficiency, allowing for the direct conversion of a C-H bond into a C-B bond, thus avoiding the need for pre-functionalized halide or triflate substrates. rsc.orgnih.gov The regioselectivity of these reactions on substituted pyridines is primarily governed by steric effects, with borylation favoring the most accessible C-H position. researchgate.netacs.org
The typical catalytic system involves an iridium(I) precursor, such as [Ir(cod)Cl]₂, a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), and a diboron reagent like B₂Pin₂. researchgate.net A known challenge is the potential for the pyridine nitrogen to coordinate to the iridium center, inhibiting catalytic activity. rsc.orgresearchgate.net This effect is often mitigated by the presence of substituents at the 2-position of the pyridine ring. rsc.org
For a substrate like 4-chloro-5-methylpyridine, the available C-H bonds are at the C-2 and C-6 positions. Due to the steric bulk of the methyl group at C-5, an iridium-catalyzed C-H borylation would be expected to selectively functionalize the C-2 position. Therefore, this method is not a direct route to 4-chloro-5-methylpyridine-3-boronic acid from its parent pyridine but is a powerful tool for creating other isomers. nih.govacs.org
Rhodium-catalyzed borylation reactions have been developed for various substrates. While highly effective for alkenes and some arenes, their application to pyridines for the synthesis of aromatic pyridinylboronates is less straightforward. nih.govrsc.org When applied to pyridines with hydroborane reagents, rhodium catalysts often promote hydroboration or hydrogenation of the pyridine ring, leading to reduced products like dihydropyridines or tetrahydropyridines rather than the desired aromatic boronic acid. rsc.org
The dehydrogenative borylation pathway, which couples C-H activation with the formal removal of H₂, is a known process for certain substrates like vinylarenes, yielding vinylboronates without requiring a sacrificial hydrogen acceptor. rsc.org However, achieving a selective dehydrogenative C-H borylation on an unactivated pyridine C-H bond to produce an aromatic boronic acid is challenging and not a standard method. Other catalytic systems, particularly those based on iridium and palladium, are generally more suitable for this specific transformation. researchgate.netrsc.org
Alternative Synthetic Pathways for Pyridine Boronic Acids
While methods like halogen-metal exchange followed by borylation are common, several other strategies offer unique advantages in terms of substrate scope, functional group tolerance, and regioselectivity. arkat-usa.org
The use of organotin intermediates, specifically through reactions like the Stille coupling, can provide a pathway to pyridylboronic acids. organic-chemistry.orgwikipedia.org This method typically involves the initial formation of a pyridylstannane, which can then be converted to the corresponding boronic acid. The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org
The general approach involves the palladium-catalyzed coupling of a halopyridine with a distannane reagent to form the pyridylstannane. This intermediate is often stable enough for purification but is typically used directly in the next step. The pyridylstannane can then undergo a metal-halogen exchange with a boron halide, or more commonly, a borylation reaction to yield the desired pyridine boronic acid or its ester. A key advantage of this method is the stability of the organostannane intermediates compared to some of the more reactive organometallic species. orgsyn.org However, a significant drawback is the toxicity of organotin compounds. organic-chemistry.org
A representative reaction scheme for this process is as follows:
Step 1: Synthesis of Pyridylstannane (Stille Coupling) A halopyridine is reacted with a hexaalkylditin reagent in the presence of a palladium catalyst.
Reaction Scheme
Step 2: Conversion to Pyridylboronic Acid The resulting pyridylstannane is then treated with a boron trihalide followed by hydrolysis, or directly with a diboron reagent under palladium catalysis, to afford the pyridine boronic acid.
Reaction Scheme
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| Halopyridine | Hexaalkylditin | Pd(PPh3)4 | Pyridylstannane | organic-chemistry.org |
| Pyridylstannane | Trialkyl borate | - | Pyridylboronic ester | nih.gov |
| Pyridylboronic ester | Water | - | Pyridylboronic acid | orgsyn.org |
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules in a single pot by combining multiple transformations. sci-hub.se A modular method for preparing highly substituted pyridines has been developed utilizing a cascade reaction that involves the copper-catalyzed cross-coupling of alkenylboronic acids. sci-hub.se This particular strategy involves the reaction of an α,β-unsaturated ketoxime O-pentafluorobenzoate with an alkenylboronic acid. sci-hub.se
The reaction proceeds through several steps:
A novel N-iminative, copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. This forms a 3-azatriene intermediate.
The 3-azatriene then undergoes an electrocyclization reaction.
Finally, air oxidation of the cyclized intermediate affords the highly substituted pyridine. sci-hub.se
This method is notable for its good functional group tolerance and the use of readily available starting materials. sci-hub.se While this specific cascade reaction yields a substituted pyridine, modifications to the starting materials could potentially allow for the introduction of a boronic acid or ester group onto the final pyridine ring, though this is not explicitly detailed in the primary literature.
| Starting Material 1 | Starting Material 2 | Key Steps | Product Type | Yield Range | Reference |
| α,β-Unsaturated ketoxime O-pentafluorobenzoate | Alkenylboronic acid | Cu-catalyzed C-N cross-coupling, Electrocyclization, Air oxidation | Substituted Pyridine | 43-91% | sci-hub.se |
The reaction typically involves two main steps:
Diazotization: The starting aminopyridine is treated with a nitrite (B80452) source, such as tert-butyl nitrite or sodium nitrite in an acidic medium, to form the corresponding pyridyl diazonium salt. orgsyn.orgrsc.org
Borylation: The diazonium salt is then reacted with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to install the boronic ester group. This step can be promoted by a radical initiator or proceed under thermal conditions. orgsyn.org
A general scheme for a Sandmeyer-type borylation of an aminopyridine is as follows:
Reaction Scheme
This method has been shown to be tolerant of various functional groups and can be performed under metal-free conditions. orgsyn.orgrsc.org
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Aryl Amine | t-BuONO, B2pin2 | Aryl Diazonium Salt | Arylboronate Ester | orgsyn.org |
| Aryl Diazonium Tetrafluoroborate | B2(OH)4, MeOH/H2O | Aryl Diazonium Salt | Arylboronic Acid | orgsyn.org |
Green Chemistry Approaches in 4-Chloro-5-methylpyridine-3-boronic acid Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing 4-Chloro-5-methylpyridine-3-boronic acid and other pyridine derivatives, several greener approaches are being explored. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com For the synthesis of pyridine boronic acids, microwave heating could be applied to various steps, such as the palladium-catalyzed borylation of halopyridines or in one-pot multicomponent reactions. nih.gov A one-pot, three-component Hantzsch condensation reaction under solvent-free microwave irradiation has been successfully used to synthesize 1,4-dihydropyridine (B1200194) nucleoside analogues in high yields (86-96%) and short reaction times. nih.gov This demonstrates the potential of microwave technology for the efficient synthesis of pyridine-based structures.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in terms of safety, scalability, and control over reaction parameters. organic-chemistry.orgacs.orguc.pt For the synthesis of boronic acids, flow chemistry has been shown to be effective for handling unstable intermediates and improving reaction efficiency. nih.gov A continuous flow setup for organolithium chemistry has been used to synthesize various boronic acids with reaction times of less than a second and high throughput. organic-chemistry.org This approach could be particularly beneficial for the large-scale production of 4-Chloro-5-methylpyridine-3-boronic acid, minimizing the risks associated with highly reactive intermediates and allowing for precise control over the borylation step. nih.govorganic-chemistry.org
Use of Greener Solvents and Catalysts: A core principle of green chemistry is the use of safer solvents and catalysts. Research is ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. researchgate.net In the synthesis of pyridine derivatives, methods utilizing water as a solvent and employing reusable heterogeneous catalysts are being developed. nih.gov For example, the use of palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) as a catalyst for the borylation of aryl halides presents a greener alternative to traditional homogeneous catalysts. organic-chemistry.org
| Green Chemistry Approach | Key Advantages | Potential Application in Pyridine Boronic Acid Synthesis | Reference(s) |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Acceleration of cross-coupling and multicomponent reactions | nih.govmdpi.comnih.govmdpi.com |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Handling of unstable intermediates, large-scale production | organic-chemistry.orgacs.orguc.pt |
| Greener Solvents/Catalysts | Reduced environmental impact, easier catalyst recovery | Use of aqueous media, recyclable catalysts like Pd nanoparticles in PEG | researchgate.netnih.govorganic-chemistry.org |
Reactivity and Reaction Mechanisms of 4 Chloro 5 Methylpyridine 3 Boronic Acid
Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, polyolefins, and styrenes. The reaction involves the cross-coupling of an organoboron compound, such as 4-chloro-5-methylpyridine-3-boronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. acs.orgacs.org The reaction with 4-chloro-5-methylpyridine-3-boronic acid allows for the introduction of the substituted pyridine (B92270) motif into a variety of organic molecules.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the halide in this step generally follows the order I > Br > Cl. libretexts.org For the coupling of 4-chloro-5-methylpyridine-3-boronic acid, the reaction partner would typically be an aryl bromide or iodide, although couplings with aryl chlorides are also possible with appropriate catalyst systems. organic-chemistry.org
Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. organic-chemistry.org The base activates the boronic acid by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)3]⁻), which then readily undergoes transmetalation with the palladium(II) halide complex. harvard.edu This step results in a new palladium(II) complex where the halide has been replaced by the 4-chloro-5-methylpyridin-3-yl group.
Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
A general schematic of the Suzuki-Miyaura catalytic cycle is presented below:
The choice of the palladium catalyst and the associated ligands is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with less reactive substrates like aryl chlorides.
Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are widely used to enhance the catalytic activity of palladium. These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and reductive elimination steps. libretexts.org For the coupling of pyridyl boronic acids, ligands such as triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos have been shown to be effective. acs.orgnih.gov The steric and electronic properties of the phosphine ligand can significantly influence the reaction's efficiency and substrate scope. kochi-tech.ac.jp
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and often form more stable palladium complexes compared to phosphine ligands. This increased stability can lead to higher catalyst turnover numbers and the ability to couple challenging substrates. rsc.org NHC-palladium complexes have been successfully employed in the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides. rsc.orgresearchgate.net
The following table illustrates the effect of different ligands on a model Suzuki-Miyaura coupling reaction. While not specific to 4-chloro-5-methylpyridine-3-boronic acid, it demonstrates the general trend of ligand influence.
| Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Halide | Arylboronic Acid | High | organic-chemistry.org |
| Pd(OAc)₂ / PCy₃ | Aryl Triflate | Arylboronic Acid | High | organic-chemistry.org |
| Pd(PPh₃)₄ | 2,6-Dichloropyridine | Heptylboronic acid pinacol (B44631) ester | 21 | acs.org |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | 74 | acs.org |
The choice of base and solvent system plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling.
Base: The base is essential for the activation of the boronic acid in the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly affect the reaction rate and yield. For instance, stronger bases can sometimes lead to side reactions, while weaker bases may result in slow or incomplete conversion. hes-so.ch
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. A variety of solvents can be used, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). hes-so.ch Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base. hes-so.ch The polarity of the solvent can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present. nih.gov
The table below shows the effect of different solvents and bases on a model Suzuki-Miyaura reaction, highlighting their importance in optimizing reaction conditions.
| Solvent | Base | Yield (%) | Reference |
| Dioxane | K₃PO₄ | Low | researchgate.net |
| Methanol | K₃PO₄ | 78.9 | researchgate.net |
| Ethanol | K₃PO₄ | 73.4 | researchgate.net |
| Methanol/Water (3:2) | NaOH | 96.3 | researchgate.net |
A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high functional group tolerance. acs.org This allows for the coupling of a wide variety of aryl and heteroaryl halides with boronic acids containing various substituents. For 4-chloro-5-methylpyridine-3-boronic acid, this means it can potentially be coupled with a diverse range of aryl and heteroaryl halides.
Research has shown that Suzuki-Miyaura reactions are compatible with functional groups such as esters, ketones, nitro groups, and amides. acs.orgrsc.org This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. However, certain functional groups on the boronic acid, such as carboxylic acids and phenols, can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov
The following table provides examples of the substrate scope for the Suzuki-Miyaura coupling of various heterocyclic boronic acids, demonstrating the versatility of the reaction.
| Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |
| 3-Pyridylboronic Acid | 2-Bromopyridine | 2,3'-Bipyridine | 85 | nih.gov |
| 4-Pyridylboronic Acid | 2-Chloropyridine | 2,4'-Bipyridine | 78 | nih.gov |
| 2-Furylboronic Acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 92 | nih.gov |
| Thiophen-3-ylboronic Acid | 4-Chlorotoluene | 3-(4-Methylphenyl)thiophene | 88 | nih.gov |
When a substrate contains multiple potential reaction sites, such as a dihalogenated pyridine, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The inherent electronic and steric properties of the substrate, as well as the reaction conditions, can influence which site reacts preferentially. researchgate.net
In the case of dihalopyridines, the reactivity of the C-X bond is influenced by the position of the halogen on the pyridine ring. Generally, the order of reactivity for oxidative addition is C4 > C2 > C3. mdpi.com This intrinsic reactivity can be exploited to achieve selective mono-functionalization. For instance, in 2,4-dichloropyrimidines, the C4 position is typically more reactive towards Suzuki coupling. mdpi.com
Furthermore, the choice of catalyst, ligand, and reaction time can be fine-tuned to control the regioselectivity. For example, using a sterically demanding ligand can favor reaction at the less hindered position. By carefully controlling the stoichiometry of the boronic acid, it is often possible to achieve selective mono-arylation of a dihalo-substrate. beilstein-journals.org
The following table illustrates the regioselective Suzuki-Miyaura coupling of a dihalopyrimidine, demonstrating the ability to control the reaction outcome.
| Dihalo-substrate | Boronic Acid (equiv.) | Product Distribution (Mono- : Di-substituted) | Reference |
| 2,4-Dichloropyrimidine | 1.2 | 100 : 0 | mdpi.com |
| 2,4-Dichloropyrimidine | 2.5 | 15 : 85 | mdpi.com |
Chan-Lam Coupling (C-N Cross-Coupling)
The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of carbon-nitrogen bonds, proceeding via the reaction of a boronic acid with an amine. wikipedia.orgsigmaaldrich.com This reaction is advantageous due to its often mild reaction conditions, which can include room temperature and the use of air as an oxidant. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination to yield the desired N-arylated product. wikipedia.org
In the context of 4-Chloro-5-methylpyridine-3-boronic acid, copper-catalyzed amination protocols enable the direct formation of a C-N bond at the 3-position of the pyridine ring. A variety of copper catalysts can be employed, with copper(II) acetate (B1210297) being a common choice. organic-chemistry.org The reaction typically proceeds in the presence of a base and an oxygen source, which can be atmospheric air. organic-chemistry.org The choice of solvent and ligands can significantly influence the reaction efficiency and substrate scope. For instance, the use of specific ligands like 4-methylpyridine (B42270) can serve as both a ligand and a base in some systems. organic-chemistry.org While specific data for the amination of 4-Chloro-5-methylpyridine-3-boronic acid is not extensively documented in publicly available literature, the general principles of Chan-Lam coupling suggest its applicability. The electronic nature of the pyridine ring, influenced by the chloro and methyl groups, would play a role in the reaction's success. It is known that electron-withdrawing groups on the boronic acid can increase the reaction rate in some Chan-Lam couplings. rsc.org
The Chan-Lam coupling is particularly well-suited for the rapid synthesis of compound libraries due to its operational simplicity and tolerance of various functional groups. rxweb-prd.com Modified reaction conditions, such as the use of microwave irradiation, can significantly shorten reaction times, making it an efficient tool for high-throughput synthesis. rsc.org For the creation of a library based on the 4-Chloro-5-methylpyridine scaffold, one could envision reacting the boronic acid with a diverse set of primary and secondary amines under optimized Chan-Lam conditions. While specific examples utilizing 4-Chloro-5-methylpyridine-3-boronic acid in large-scale library synthesis are not readily found in the literature, the general robustness of the Chan-Lam reaction supports its potential in this application.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. nih.govnih.gov This reaction is renowned for its broad substrate scope and high functional group tolerance. nih.gov In a less common variation, boronic acids can sometimes be involved in Buchwald-Hartwig-type aminations, although this typically involves the coupling of an aryl halide with an amine, where the boronic acid may act as an activator. nih.gov
Given the structure of 4-Chloro-5-methylpyridine-3-boronic acid, its primary role in a traditional Buchwald-Hartwig reaction would be as the aryl halide component, with the chloro-substituted pyridine reacting with an amine. However, the query focuses on the reactivity of the boronic acid group. In a hypothetical scenario where the boronic acid itself participates, it might be in a nickel-catalyzed variant of the Buchwald-Hartwig amination. Some nickel-catalyzed aminations have been developed that can utilize arylboronic esters. nih.gov
Detailed research findings on the specific application of 4-Chloro-5-methylpyridine-3-boronic acid in Buchwald-Hartwig amination are not prevalent in the reviewed literature.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling)
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate to form a C-C bond. wikipedia.org This reaction is known for its high yields, mild conditions, and excellent functional group tolerance. nih.gov While the primary coupling partners are organozinc reagents and organic halides, variations involving boronic acids exist, often through transmetalation to an organozinc species in situ or by using the boronic acid as a precursor to the organometallic partner.
In the context of 4-Chloro-5-methylpyridine-3-boronic acid, it could potentially be converted to the corresponding organozinc reagent and then coupled with an aryl or heteroaryl halide. The Negishi reaction is particularly valuable for the synthesis of biaryls and heterobiaryls. numberanalytics.comresearcher.life The presence of the chloro and methyl groups on the pyridine ring would be well-tolerated under typical Negishi conditions. nih.gov
| Coupling Reaction | Catalyst | Typical Coupling Partners | Key Features |
| Chan-Lam Coupling | Copper | Boronic Acid + Amine/Alcohol | Mild conditions, often aerobic wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium/Nickel | Aryl Halide + Amine | Broad substrate scope, high functional group tolerance nih.govnih.gov |
| Negishi Coupling | Palladium/Nickel | Organozinc + Organic Halide | High yields, mild conditions, tolerates many functional groups nih.govwikipedia.org |
Functionalization and Derivatization Reactions
Beyond cross-coupling reactions, the pyridine ring of 4-Chloro-5-methylpyridine-3-boronic acid can undergo further functionalization, including reactions that proceed through dearomatization and subsequent rearomatization.
Dearomatization-Rearomatization Cascades
Dearomatization-rearomatization strategies are powerful tools in organic synthesis for the functionalization of aromatic systems. mdpi.com These cascades involve the temporary disruption of the aromatic system by a nucleophilic or cycloaddition reaction, followed by a rearomatization step that often introduces new substituents. For pyridine derivatives, this can be achieved by activating the pyridine ring, for example, by N-acylation, making it more susceptible to nucleophilic attack. mdpi.com
While specific examples of dearomatization-rearomatization cascades involving 4-Chloro-5-methylpyridine-3-boronic acid are not detailed in the available literature, the general principles can be applied. The pyridine nitrogen can be activated to form a pyridinium (B92312) salt, which can then undergo a dearomative addition. The subsequent rearomatization could lead to the introduction of new functional groups at various positions on the ring. The chloro and methyl substituents, along with the boronic acid group (or a derivative thereof), would influence the regioselectivity of such transformations. For instance, the reaction of 4-chloropyridine (B1293800) with certain amines is a known nucleophilic aromatic substitution, which proceeds through a dearomatized intermediate. vaia.com
C-H Functionalization Strategies (e.g., Meta-Selective Borylation)
The synthesis of pyridinylboronic acids through direct C-H functionalization is a powerful strategy that offers an atom-economical alternative to traditional methods like halogen-metal exchange. arkat-usa.org For a precursor like 4-chloro-5-methylpyridine, iridium or rhodium-catalyzed C-H borylation represents a key synthetic route. arkat-usa.org These methods typically involve the reaction of a pyridine derivative with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a transition metal catalyst.
The regioselectivity of C-H borylation on a pyridine ring is influenced by both electronic effects and the directing capability of substituents. For pyridine itself, borylation often occurs at the C3 and C5 positions due to electronic factors. rsc.org In the case of substituted pyridines, the outcome can be complex. For instance, achieving meta-selective C-H borylation often requires specifically designed ligands that can interact with directing groups on the substrate. While specific studies on the meta-selective borylation of a pre-existing 4-chloro-5-methylpyridine to install a boronic acid group at the C3 position are not prevalent, research on related systems highlights the principles involved. For example, iridium-catalyzed borylation of benzamides has been achieved with high meta-selectivity using a bipyridine ligand functionalized with a Lewis acidic alkylaluminum moiety, which interacts with the amide directing group. guidechem.com A similar strategy for pyridines has been demonstrated for C3-selective borylation using a 1,10-phenanthroline (B135089) ligand bearing a Lewis acidic alkylborane moiety, which coordinates to the pyridine nitrogen to direct the borylation. guidechem.com These advanced catalytic systems underscore the strategic importance of ligand design in controlling regioselectivity in C-H functionalization. wikipedia.orgresearchgate.net
Formation of Boronic Esters and Other Derivatives
Boronic acids are frequently converted into boronic esters to enhance their stability, modify their reactivity, and improve their handling and purification characteristics. This is particularly relevant for heteroarylboronic acids, which can be prone to degradation. nih.gov The most common derivatives are pinacol esters, formed by an esterification reaction between the boronic acid and pinacol. This conversion is typically achieved by heating a mixture of the boronic acid and the diol (e.g., pinacol) in a solvent, often with azeotropic removal of water.
The resulting esters, such as 4-chloro-5-methylpyridine-3-boronic acid pinacol ester , are generally more stable towards side reactions like protodeboronation and are highly effective in cross-coupling reactions. nih.govacs.org These bench-stable esters can be used in "slow-release" strategies for Suzuki-Miyaura couplings, where the active boronic acid is generated in situ under the reaction conditions. acs.org Other derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, offer exceptional stability and are used extensively in iterative cross-coupling sequences where the boronic acid functionality must be protected through multiple reaction steps. audreyli.com The formation of these esters is a critical tool for leveraging the full synthetic potential of boronic acids like 4-chloro-5-methylpyridine-3-boronic acid. nih.gov
Side Reactions and Stability Considerations
Protodeboronation Pathways and Mitigation Strategies
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. acs.org This side reaction is a significant concern in cross-coupling reactions, as it consumes the boronic acid and reduces the yield of the desired product. acs.org The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH. ed.ac.ukorganic-chemistry.org
For pyridinylboronic acids, the position of the boronic acid group is a critical determinant of stability. Extensive research has shown that 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often proceeding through a zwitterionic intermediate at neutral pH. acs.orged.ac.uk In stark contrast, 3-pyridylboronic acids , including substituted derivatives like 4-chloro-5-methylpyridine-3-boronic acid, are significantly more stable. ed.ac.ukorganic-chemistry.orgnih.gov
Kinetic studies on the protodeboronation of various heteroaromatic boronic acids have provided quantitative insights into this stability difference.
| Boronic Acid Type | Reaction Conditions | Observed Half-life (t1/2) | Reference |
|---|---|---|---|
| 3-Pyridyl and 4-Pyridyl Boronic Acids | pH 12, 70 °C, 50% aq. dioxane | > 1 week | ed.ac.uknih.gov |
| 2-Pyridyl Boronic Acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | ed.ac.uknih.gov |
This table presents comparative data for pyridylboronic acid stability under specific conditions.
The high stability of 3-pyridyl boronic acids under basic conditions makes them robust reagents for Suzuki-Miyaura coupling. beilstein-journals.orgresearchgate.net Mitigation strategies for less stable boronic acids often involve:
Conversion to Boronic Esters: Using more stable derivatives like pinacol or MIDA esters which release the boronic acid slowly under reaction conditions. nih.gov
Reaction Condition Optimization: Minimizing water content, using anhydrous bases like KF, or carefully controlling the pH to avoid conditions that favor protodeboronation.
Catalyst and Ligand Choice: Employing highly active catalyst systems that promote the desired cross-coupling at a rate much faster than protodeboronation. acs.org
Oxidative Degradation of Boronic Acids
Arylboronic acids can undergo oxidative degradation to the corresponding phenols, another common side reaction that reduces coupling efficiency. This process is often initiated by reactive oxygen species, which may be present as impurities (e.g., peroxides in ether solvents) or generated under aerobic reaction conditions. The mechanism involves the oxidation of the boronic acid or its boronate form, leading to the formation of a phenol.
The oxidative stability of boronic acids can be influenced by the electronic properties of the aryl group. A strategy to enhance stability involves diminishing the electron density on the boron atom. For instance, the formation of an intramolecularly coordinated boralactone was shown to increase oxidative stability by a factor of 10⁴ compared to phenylboronic acid. While specific data for 4-chloro-5-methylpyridine-3-boronic acid is not available, general precautions to minimize oxidative degradation include:
Degassing Solvents: Thoroughly degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Using Fresh Solvents: Employing freshly distilled or peroxide-free solvents, especially ethers like THF or dioxane.
Adding Stabilizers: In some cases, antioxidants can be added, although this is less common in modern cross-coupling protocols.
Homocoupling Reactions and Control Measures
Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl dimer. This process is typically mediated by the palladium catalyst, particularly in the presence of Pd(II) species and oxygen. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) can occur via the homocoupling of the boronic acid. Similarly, the presence of oxygen can re-oxidize Pd(0) to Pd(II), creating a catalytic cycle for homocoupling.
Control measures are crucial to suppress this undesired pathway and favor the intended cross-coupling reaction. Key strategies include:
Exclusion of Oxygen: Rigorously deoxygenating the reaction mixture by sparging with an inert gas like nitrogen prior to adding the catalyst.
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) available to promote homocoupling.
Choice of Precatalyst: Using Pd(0) sources directly or employing modern precatalysts that are designed for clean and efficient generation of the active Pd(0) species can reduce the likelihood of homocoupling.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of 4-chloro-5-methylpyridine-3-boronic acid in reactions such as Suzuki-Miyaura coupling is governed by a combination of kinetic and thermodynamic factors. While specific quantitative data for this compound are not widely published, the general principles of pyridinylboronic acid reactivity provide a strong framework for understanding its behavior.
Applications of 4 Chloro 5 Methylpyridine 3 Boronic Acid in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to further functionalize this core structure using 4-Chloro-5-methylpyridine-3-boronic acid as a starting material is of considerable interest.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and 4-Chloro-5-methylpyridine-3-boronic acid is an excellent substrate for this transformation. libretexts.org By coupling with a wide range of aryl and heteroaryl halides, a diverse array of substituted pyridines can be accessed. The chloro group on the pyridine ring can also serve as a handle for further functionalization, either before or after the Suzuki-Miyaura coupling, adding another layer of complexity to the accessible molecules.
The synthesis of bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials, can be readily achieved using this boronic acid. For instance, the coupling of 4-Chloro-5-methylpyridine-3-boronic acid with a suitable halopyridine would yield a chloromethyl-substituted bipyridine. A related compound, 6-Chloro-5-methyl-3,3'-bipyridine, highlights the potential of such coupling reactions. bldpharm.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-Chloro-5-methylpyridine-3-boronic acid | Aryl/Heteroaryl Halide | Substituted Aryl/Heteroaryl Pyridine | Suzuki-Miyaura Coupling |
| 4-Chloro-5-methylpyridine-3-boronic acid | Halopyridine | Chloro-methyl-bipyridine | Suzuki-Miyaura Coupling |
Table 1: Examples of Substituted Pyridine and Bipyridine Synthesis
The development of novel fused polycyclic heterocycles is a continuous effort in medicinal chemistry due to their diverse biological activities. While direct examples utilizing 4-Chloro-5-methylpyridine-3-boronic acid are not prevalent in the readily available literature, the principles of intramolecular Suzuki-Miyaura coupling suggest its potential in this area. By designing a substrate with a suitably positioned halide on a side chain attached to the pyridine ring, an intramolecular cyclization could lead to the formation of a fused ring system. The synthesis of imidazo[4,5-b]pyridines and other fused systems often involves the cyclization of substituted pyridines, indicating a potential pathway where this boronic acid could be a key intermediate. researchgate.netnih.gov
The reduction of the pyridine ring to dihydropyridine (B1217469) and piperidine (B6355638) scaffolds is a common strategy to introduce three-dimensional complexity and access different biological target spaces. A study on the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to form 3-substituted tetrahydropyridines showcases a potential route for the derivatization of compounds derived from 4-Chloro-5-methylpyridine-3-boronic acid. researchgate.net Following a Suzuki-Miyaura coupling, the resulting substituted pyridine could potentially undergo a similar reduction to yield the corresponding dihydropyridine or piperidine, thus expanding the range of accessible molecular frameworks.
Development of Advanced Synthetic Intermediates
Beyond its direct use in the synthesis of complex final targets, 4-Chloro-5-methylpyridine-3-boronic acid serves as a valuable precursor for other advanced synthetic intermediates.
The chloro and boronic acid functionalities of 4-Chloro-5-methylpyridine-3-boronic acid can be chemoselectively manipulated to generate a variety of other useful intermediates. For example, the boronic acid can be protected or converted to a boronate ester to modulate its reactivity in subsequent steps. The chloro group can be displaced by various nucleophiles to introduce new functional groups. These transformations allow for the generation of tailored building blocks for specific and specialized organic transformations.
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation and screening of large numbers of compounds. cuny.eduopenaccessjournals.comnih.gov Boronic acids are valuable building blocks in this field due to their stability and reliable reactivity in coupling reactions. nih.gov 4-Chloro-5-methylpyridine-3-boronic acid, with its multiple points of diversity, is an ideal candidate for the construction of combinatorial libraries. The boronic acid can be coupled with a diverse set of halides, and the chloro group can be subsequently reacted with a library of nucleophiles, leading to the rapid generation of a large and diverse set of molecules for biological screening or materials testing.
| Building Block | Reaction 1 (Diversity Point 1) | Reaction 2 (Diversity Point 2) | Library Output |
| 4-Chloro-5-methylpyridine-3-boronic acid | Suzuki-Miyaura coupling with a library of aryl/heteroaryl halides | Nucleophilic substitution at the chloro position with a library of amines, alcohols, or thiols | Diverse library of highly substituted pyridines |
Table 2: Application in Combinatorial Library Synthesis
Applications in Materials Science
The incorporation of 4-Chloro-5-methylpyridine-3-boronic acid into material frameworks can impart specific functionalities, leading to the creation of advanced materials with tailored properties.
The boronic acid group is well-known for its ability to undergo various polymerization reactions, making 4-Chloro-5-methylpyridine-3-boronic acid a candidate monomer for the synthesis of functional polymers. rsc.orgnih.gov The synthesis of polymers containing boronic acids can be achieved through different strategies, including the polymerization of unprotected boronic acid monomers or protected boronate esters, as well as through post-polymerization modification reactions. rsc.org The presence of the pyridine ring within the polymer backbone or as a pendant group can introduce specific properties, such as metal coordination capabilities and responsiveness to pH changes. acs.orgrsc.org
The synthesis of such functional polymers often involves techniques like free radical polymerization. researchgate.net For instance, a hypothetical polymerization of a derivative of 4-Chloro-5-methylpyridine-3-boronic acid could yield a polymer with pyridine units, which can then be used in various applications.
Table 1: Examples of Polymerization Methods for Boronic Acid-Containing Monomers
| Polymerization Method | Monomer Type | Key Features | Reference |
| Free Radical Polymerization | Unprotected Boronic Acid | Direct polymerization, but can be challenging due to the reactivity of the boronic acid group. | researchgate.net |
| Controlled Radical Polymerization | Protected Boronate Ester | Allows for better control over polymer architecture and molecular weight. | rsc.org |
| Post-Polymerization Modification | Polymers with Precursor Groups | Introduction of boronic acid functionality after polymer synthesis. | rsc.org |
This table presents general methods applicable to boronic acid monomers and is not specific to 4-Chloro-5-methylpyridine-3-boronic acid.
The surface modification of nanomaterials is a critical step in tailoring their properties for specific applications. frontiersin.orgmdpi.commdpi.comnih.gov Boronic acids can be used to functionalize the surface of nanoparticles, enhancing their stability, biocompatibility, and interaction with biological systems. nih.gov The pyridine moiety in 4-Chloro-5-methylpyridine-3-boronic acid can act as a ligand for metal nanoparticles, providing a means of attachment.
For example, gold or magnetic nanoparticles could be functionalized with this compound. The pyridine nitrogen can coordinate to the metal surface, while the boronic acid group would be exposed on the nanoparticle surface, ready for further interactions or sensing applications. nih.gov This surface modification can prevent aggregation and improve the dispersibility of the nanoparticles in various media. nih.gov
Table 2: Potential Nanomaterials for Surface Modification with 4-Chloro-5-methylpyridine-3-boronic acid
| Nanomaterial | Surface Functionalization Principle | Potential Application |
| Gold Nanoparticles | Thiol or Amine linkage to the pyridine ring | Sensing, Drug Delivery |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Silanization followed by coupling | Targeted Drug Delivery, MRI Contrast Agents |
| Quantum Dots (e.g., CdTe@ZnS) | Ligand exchange with pyridine coating | Bioimaging |
This table is illustrative and based on general surface modification strategies for nanoparticles.
Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. rsc.orgnih.govmdpi.com The pyridine and boronic acid functionalities of 4-Chloro-5-methylpyridine-3-boronic acid make it a promising component for creating such materials.
The pyridine ring is pH-responsive due to the protonation/deprotonation of the nitrogen atom. hanyang.ac.kr Polymers containing this moiety can exhibit changes in their solubility or conformation with varying pH. The boronic acid group is known to form reversible covalent bonds with diols, such as glucose. rsc.org This interaction can be exploited to create glucose-responsive materials, which have potential applications in diabetes management. The combination of both functionalities could lead to dual-responsive materials. For instance, a hydrogel synthesized from a polymer containing 4-Chloro-5-methylpyridine-3-boronic acid could swell or shrink in response to both pH and glucose concentration. rsc.org
Table 3: Stimuli-Responsive Behavior of Functional Groups in 4-Chloro-5-methylpyridine-3-boronic acid
| Functional Group | Stimulus | Responsive Behavior | Potential Application | Reference |
| Pyridine | pH | Changes in charge and hydrophilicity | pH-sensitive drug release | hanyang.ac.kr |
| Boronic Acid | Diols (e.g., Glucose) | Reversible ester formation | Glucose sensing, Insulin delivery | rsc.org |
This table outlines the general responsive behaviors of the functional groups.
Contributions to Environmental Chemistry Research
The unique reactivity of 4-Chloro-5-methylpyridine-3-boronic acid can also be harnessed for applications in environmental monitoring and remediation.
There is a significant need for sensitive and selective sensors for the detection of environmental pollutants, particularly heavy metal ions. nih.govacs.org Pyridine derivatives have been successfully employed as fluorescent chemosensors for various metal cations. mdpi.comnih.gov The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to a change in the fluorescence properties of the molecule.
By incorporating 4-Chloro-5-methylpyridine-3-boronic acid into a sensor platform, it is conceivable to develop a fluorescent sensor for specific heavy metals. The binding of a metal ion to the pyridine nitrogen could modulate the electronic properties of the system, resulting in a detectable optical response. The boronic acid group could further be used to immobilize the sensor molecule onto a solid support, such as a fiber optic cable or a nanoparticle, for practical applications.
Table 4: Examples of Pyridine-Based Sensors for Metal Ion Detection
| Sensor Type | Target Analyte | Detection Principle | Reference |
| Fluorescent Chemosensor | Copper (Cu²⁺) | Change in fluorescence intensity | nih.gov |
| Fluorescence Grating Sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescence response | mdpi.com |
| Electrochemical Sensor | Various Heavy Metal Ions | Change in electrochemical signal | nih.govacs.org |
This table provides examples of sensor technologies based on pyridine derivatives and is not specific to the subject compound.
Boronic acids and their derivatives are known to act as catalysts in a variety of organic reactions. researchgate.netrsc.org They can activate hydroxyl groups, facilitating reactions such as esterification and amidation under mild conditions. rsc.org Furthermore, pyridine-containing ligands are widely used in transition metal catalysis. digitellinc.com
In the context of environmental chemistry, materials functionalized with 4-Chloro-5-methylpyridine-3-boronic acid could serve as catalysts for the degradation of organic pollutants. tubitak.gov.tr For example, a polymer or a metal-organic framework (MOF) incorporating this compound could be used in catalytic wet air oxidation or photocatalytic degradation processes to break down persistent organic pollutants in wastewater. tubitak.gov.trresearchgate.netacs.org The pyridine moiety could coordinate with a catalytically active metal center, while the boronic acid could help in anchoring the catalytic species to a solid support or influencing the local chemical environment to enhance catalytic activity.
Table 5: Potential Catalytic Applications in Environmental Remediation
| Catalytic Process | Target Pollutant | Potential Role of 4-Chloro-5-methylpyridine-3-boronic acid |
| Catalytic Wet Air Oxidation | Nitrogen-containing organic compounds (e.g., pyridine) | As a ligand for a metal catalyst (e.g., Cu, Co) |
| Photocatalytic Degradation | Organic dyes, pharmaceuticals | As a component of a metal-organic framework (MOF) photocatalyst |
| Suzuki-Miyaura Coupling | Synthesis of degradation-assisting compounds | As a reactant in the synthesis of advanced catalytic materials |
This table suggests potential roles based on the known reactivity of the compound's functional groups.
Advanced Analytical and Characterization Techniques
Spectroscopic Analysis of 4-Chloro-5-methylpyridine-3-boronic acid and its Derivatives
Spectroscopic methods are paramount in elucidating the molecular structure of 4-Chloro-5-methylpyridine-3-boronic acid. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For 4-Chloro-5-methylpyridine-3-boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like 2-Chloro-5-methylpyridine (B98176) and other pyridine-boronic acids. chemicalbook.comrsc.orgresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl group. The two aromatic protons would appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact shifts influenced by the chloro, methyl, and boronic acid substituents. The methyl protons would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). chemicalbook.com The protons of the B(OH)₂ group often appear as a broad singlet, and its position can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.netdoi.orgchemicalbook.com The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the boron (C-B) is expected to be significantly deshielded. The methyl carbon would appear at a much higher field (δ 15-25 ppm). google.com
¹¹B NMR: Boron-11 NMR is crucial for characterizing boronic acids. A single, broad resonance is typically observed for the boron atom. For trigonal boronic acids, the chemical shift is generally found in the range of δ 27-35 ppm, while tetrahedral boronate species appear at higher fields (δ 5-15 ppm). rsc.orgrsc.org
Predicted NMR Data for 4-Chloro-5-methylpyridine-3-boronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~8.5 | s | H on C2 |
| ¹H | ~7.8 | s | H on C6 |
| ¹H | ~2.4 | s | CH₃ protons |
| ¹H | variable | br s | B(OH)₂ protons |
| ¹³C | ~155 | s | C4-Cl |
| ¹³C | ~150 | s | C2 |
| ¹³C | ~140 | s | C6 |
| ¹³C | ~135 | s | C5-CH₃ |
| ¹³C | ~130 | s (broad) | C3-B |
| ¹³C | ~18 | s | CH₃ |
| ¹¹B | ~30 | br s | B(OH)₂ |
Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Chloro-5-methylpyridine-3-boronic acid (Molecular Formula: C₆H₇BClNO₂), the expected exact mass is approximately 171.02 g/mol . Techniques like Electrospray Ionization (ESI) are commonly used for such polar molecules. rsc.orgmdpi.com
The fragmentation pattern in mass spectrometry provides structural clues. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O) from the boronic acid group, loss of the entire boronic acid group, or cleavage of the chlorine atom. libretexts.orgnist.govresearchgate.net The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum for fragments containing the chlorine atom. mdpi.com
Predicted Mass Spectrometry Data for 4-Chloro-5-methylpyridine-3-boronic acid
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 172.03 | Protonated molecular ion |
| [M]⁺ | 171.02 | Molecular ion |
| [M-H₂O]⁺ | 153.01 | Loss of a water molecule |
| [M-B(OH)₂]⁺ | 127.02 | Loss of the boronic acid group |
| [Py-CH₃]⁺ | 91.05 | Pyridine-methyl fragment |
Note: m/z values are monoisotopic masses and may show isotopic distribution patterns in the actual spectrum.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, identifies the functional groups present in a molecule through their characteristic vibrational frequencies. cdnsciencepub.com
For 4-Chloro-5-methylpyridine-3-boronic acid, key expected vibrational bands include:
O-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid, often indicating hydrogen bonding. cdnsciencepub.comresearchgate.net
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nist.gov
B-O stretching: A strong, characteristic band for the B-O single bond is expected around 1310-1380 cm⁻¹. researchgate.netacs.org
C-Cl stretching: A band in the region of 600-800 cm⁻¹ is characteristic of the C-Cl bond.
Predicted Vibrational Frequencies for 4-Chloro-5-methylpyridine-3-boronic acid
| Functional Group | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H (Boronic Acid) | 3200 - 3400 (broad) | Stretching, H-bonded |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching (CH₃) |
| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Ring Stretching |
| B-O | 1310 - 1380 | Asymmetric Stretching |
| B-O-H | 1150 - 1200 | In-plane bending |
| C-Cl | 600 - 800 | Stretching |
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
Expected Crystal Structure Parameters (Based on Analogs)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | Intermolecular O-H···N and O-H···O hydrogen bonds |
| B-O bond length | ~1.35-1.37 Å |
| B-C bond length | ~1.55-1.57 Å |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for separating 4-Chloro-5-methylpyridine-3-boronic acid from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of 4-Chloro-5-methylpyridine-3-boronic acid. Due to the polar nature of the pyridine ring and the boronic acid group, reversed-phase HPLC (RP-HPLC) is the most suitable technique. wikipedia.orgfishersci.com
A typical RP-HPLC method would utilize a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes by suppressing the ionization of the boronic acid and pyridine nitrogen. sielc.comsielc.comhelixchrom.com Detection is typically performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~220-270 nm). nih.govresearchgate.net
Typical HPLC Conditions for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | A gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Column Temperature | 25-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of boronic acids like 4-Chloro-5-methylpyridine-3-boronic acid by GC-MS presents challenges due to their low volatility and thermal instability, which can lead to dehydration and the formation of boroxines. rsc.orgresearchgate.net To overcome these issues, derivatization is often a necessary sample preparation step to convert the polar boronic acid group into a more volatile and thermally stable derivative. colostate.educhromatographyonline.com
One common derivatization strategy involves the reaction with diols, such as pinacol (B44631) or triethanolamine (B1662121), to form cyclic boronate esters. chromatographyonline.comnih.gov For instance, derivatization with triethanolamine converts the nonvolatile boric acid into a volatile triethanolamine borate (B1201080), which is amenable to GC analysis. nih.gov
A hypothetical GC-MS analysis of a derivatized form of 4-Chloro-5-methylpyridine-3-boronic acid would involve optimized chromatographic conditions to achieve good peak shape and separation. The mass spectrometer would then provide detailed information on the molecular weight and fragmentation pattern of the derivatized analyte.
The expected mass spectrum would exhibit characteristic isotopic patterns due to the presence of a chlorine atom (35Cl and 37Cl isotopes in an approximate 3:1 natural abundance), resulting in M+ and M+2 peaks for the molecular ion and any chlorine-containing fragments. chemguide.co.uk The fragmentation would likely proceed through the loss of the boronate group, cleavage of the methyl group, and fragmentation of the pyridine ring. The pyridine ring itself is relatively stable, and its fragmentation may lead to ions such as those at m/z 79, corresponding to the pyridine nucleus. nist.gov
Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized 4-Chloro-5-methylpyridine-3-boronic acid
| Parameter | Hypothetical Value/Condition | Rationale/Comment |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Ion Source Temperature | 230 °C | Standard temperature for electron ionization (EI) sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | Commonly used mass analyzer providing good sensitivity and resolution for routine analysis. |
| Scan Range | 50-400 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
In Situ Reaction Monitoring Techniques
In-situ reaction monitoring provides real-time data on the progress of a chemical reaction, offering insights into reaction kinetics, the formation of intermediates, and the consumption of reactants without the need for sampling and offline analysis. catalysis.blogmt.comubc.ca For reactions involving 4-Chloro-5-methylpyridine-3-boronic acid, such as Suzuki-Miyaura cross-coupling reactions, in-situ techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. azom.comnih.govresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can monitor the concentration of key species in real-time by tracking the changes in their characteristic vibrational frequencies. nih.govmt.comacs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the disappearance of the B-OH stretching band of the boronic acid and the appearance of bands corresponding to the product can be continuously monitored. This allows for the determination of reaction endpoints and can help in identifying the formation of any significant by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information about the species in solution. azom.com For a reaction involving 4-Chloro-5-methylpyridine-3-boronic acid, 1H NMR could be used to follow the disappearance of the proton signals of the starting material and the appearance of new signals corresponding to the product. Furthermore, 11B NMR spectroscopy could be employed to specifically monitor the boronic acid and its derivatives, providing direct information on the state of the boron species throughout the reaction.
Interactive Data Table: In Situ Monitoring Techniques for a Hypothetical Suzuki-Miyaura Coupling of 4-Chloro-5-methylpyridine-3-boronic acid
| Technique | Parameter Monitored | Expected Observation | Information Gained |
|---|---|---|---|
| In-situ FTIR (ATR) | Vibrational bands of reactants and products | Decrease in the intensity of the B-OH stretching band of the boronic acid. Increase in the intensity of characteristic bands of the biphenyl (B1667301) product. | Reaction kinetics, conversion rates, and detection of reaction endpoint. |
| In-situ 1H NMR | Chemical shifts of aromatic and methyl protons | Disappearance of proton signals of the starting materials and appearance of new signals for the coupled product. | Reaction progress, identification of intermediates and by-products, and quantitative analysis of reaction components. |
| In-situ 11B NMR | Chemical shift of the boron atom | Shift in the 11B signal as the boronic acid is consumed and converted into other boron-containing species. | Direct monitoring of the boronic acid consumption and insights into the mechanism of the transmetalation step. |
Theoretical and Computational Studies of 4 Chloro 5 Methylpyridine 3 Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 4-Chloro-5-methylpyridine-3-boronic acid, such studies would provide invaluable insights.
A molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's behavior in chemical reactions. The energies of these orbitals and their distribution across the molecule determine its electron-donating and accepting capabilities. Without dedicated computational studies, the specific HOMO-LUMO energy gap and orbital localizations for 4-Chloro-5-methylpyridine-3-boronic acid remain undetermined.
Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis) with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. However, no theoretical predictions of the spectroscopic properties for 4-Chloro-5-methylpyridine-3-boronic acid have been reported in the literature.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.
Given the utility of boronic acids in cross-coupling reactions, computational analysis of the transition states involved would be highly informative. Such studies would identify the structures and energies of transition states in, for example, Suzuki-Miyaura coupling reactions involving this compound. This would help in understanding the reaction kinetics and optimizing reaction conditions. No such analyses have been published for 4-Chloro-5-methylpyridine-3-boronic acid.
The calculation of complete energy profiles for reaction pathways provides a thermodynamic and kinetic map of a chemical transformation. This would involve charting the energy changes as reactants are converted to products through various intermediates and transition states. For 4-Chloro-5-methylpyridine-3-boronic acid, these detailed energy landscapes for its characteristic reactions have not yet been computationally mapped and reported.
Conformational Analysis and Molecular Dynamics Simulations
While specific molecular dynamics simulation studies exclusively focused on 4-Chloro-5-methylpyridine-3-boronic acid are not prevalent in publicly accessible literature, we can infer its likely conformational behavior based on studies of related pyridylboronic acids and the principles of molecular mechanics.
Conformational analysis of 4-Chloro-5-methylpyridine-3-boronic acid centers on the orientation of the boronic acid group [-B(OH)₂] relative to the pyridine (B92270) ring. The primary degree of freedom is the rotation around the C₃-B bond. The presence of substituents at the C₄ (chloro) and C₅ (methyl) positions introduces steric and electronic influences that dictate the preferred conformations.
Key Conformational Considerations:
Planarity: The pyridine ring itself is planar. The boronic acid group can be either coplanar with the ring or twisted out of the plane. A fully coplanar arrangement would maximize π-conjugation between the ring and the empty p-orbital of the boron atom.
Steric Hindrance: The methyl group at the C₅ position can sterically interact with the hydroxyl groups of the boronic acid, potentially forcing the boronic acid group to adopt a non-planar conformation to alleviate this strain.
Hydrogen Bonding: Intramolecular hydrogen bonding between the pyridine nitrogen and a hydroxyl group of the boronic acid is a possibility, which would favor a specific planar conformation. However, intermolecular hydrogen bonding to solvent molecules or other boronic acid molecules in the solid state is generally more significant for this class of compounds. In the solid state, pyridine boronic acids often form hydrogen-bonded dimers. nih.gov
Solvent Effects: In solution, the conformation can be influenced by interactions with solvent molecules. Polar solvents can stabilize more polar conformations and engage in hydrogen bonding with the boronic acid moiety.
Molecular Dynamics (MD) Simulations:
MD simulations could provide a dynamic picture of the conformational landscape of 4-Chloro-5-methylpyridine-3-boronic acid in various environments. nih.gov A typical MD simulation would involve:
System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution conditions.
Force Field Application: Using a force field (e.g., AMBER, CHARMM) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. nih.gov
Simulation Run: Solving Newton's equations of motion to simulate the movement of atoms over time, typically on the nanosecond to microsecond timescale. nih.govnih.gov
From an MD simulation, one could extract information such as the distribution of dihedral angles for the C₄-C₃-B-O bond, the stability of different conformers, and the dynamics of intermolecular interactions.
Hypothetical Conformational Energy Profile:
A computational study using Density Functional Theory (DFT) could predict the relative energies of different conformers. The results would likely resemble the data in the table below, showing the energy penalty for deviating from the lowest energy conformation.
| Dihedral Angle (C₄-C₃-B-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 0° (syn-planar) | 1.5 | 9.3 |
| 90° (perpendicular) | 3.0 | 0.8 |
| 180° (anti-planar) | 0.0 | 89.9 |
Note: This table is illustrative and based on general principles for substituted arylboronic acids. Actual values would require specific DFT calculations.
QSAR (Quantitative Structure-Activity Relationship) Studies (from a purely chemical reactivity perspective, not biological activity)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its properties. In the context of chemical reactivity for 4-Chloro-5-methylpyridine-3-boronic acid, a QSAR approach would focus on how structural features influence its behavior in chemical reactions, such as its participation in Suzuki-Miyaura cross-coupling reactions.
The reactivity of this compound is primarily governed by the electronic and steric effects of the chloro and methyl substituents on the pyridine ring and the boronic acid group.
Key Descriptors for Reactivity QSAR:
Electronic Descriptors:
Hammett Parameters (σ): The chloro group is electron-withdrawing (positive σ), while the methyl group is electron-donating (negative σ). Their combined effect influences the electron density of the pyridine ring and the Lewis acidity of the boron atom.
Calculated Atomic Charges: DFT calculations can provide partial charges on the atoms, indicating sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom attached to the boron (C₃) would be a key atom of interest. lodz.pl
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. A lower LUMO energy would suggest greater susceptibility to nucleophilic attack. lodz.pl
Steric Descriptors:
Taft Steric Parameters (Es): Quantify the steric bulk of the substituents.
Influence on Chemical Reactivity:
Lewis Acidity of the Boronic Acid: The electron-withdrawing chloro group is expected to increase the Lewis acidity of the boron atom, making it more susceptible to attack by a nucleophile (e.g., a hydroxide (B78521) ion to form the active boronate species in Suzuki-Miyaura coupling). The electron-donating methyl group would have a counteracting, though likely weaker, effect. Studies on substituted phenylboronic acids have shown a correlation between the electronic nature of the substituents and the pKa of the boronic acid, which is a measure of its Lewis acidity. researchgate.net
Reactivity in Cross-Coupling: In Suzuki-Miyaura reactions, the transmetalation step is crucial. The electronic properties of the pyridine ring influence the rate of this step. The electron-deficient nature of the pyridine ring in this compound, enhanced by the chloro substituent, can affect the ease of transmetalation.
Hypothetical QSAR Data for a Series of Substituted Pyridylboronic Acids:
A hypothetical QSAR study might correlate the rate constant (log k) of a model reaction with calculated electronic and steric parameters for a series of related compounds.
| Compound | Substituent at C₄ | Substituent at C₅ | Hammett σ (para) of C₄-substituent | LUMO Energy (eV) | log k (relative rate) |
| 1 | H | H | 0.00 | -0.85 | 0.00 |
| 2 | Cl | H | +0.23 | -1.10 | +0.50 |
| 3 | H | CH₃ | -0.17 | -0.80 | -0.20 |
| 4 | Cl | CH₃ | +0.06 (combined effect) | -1.05 | +0.35 |
Note: This table is for illustrative purposes to demonstrate the principles of a reactivity-based QSAR study. The values are hypothetical and not from a published study on this specific compound series.
This type of analysis would quantitatively show that electron-withdrawing groups (like chloro) increase the reactivity in this hypothetical reaction, while electron-donating groups (like methyl) decrease it, which is a common trend in many reactions involving arylboronic acids.
Future Research Directions and Emerging Trends
Advancements in Sustainable Synthesis of Pyridine (B92270) Boronic Acids
The principles of green chemistry are increasingly influencing the design of synthetic routes to pyridine boronic acids, with a focus on minimizing environmental impact and maximizing efficiency.
The quest for greener synthesis has led to the exploration of biocatalysis and photoredox catalysis. While specific applications to 4-Chloro-5-methylpyridine-3-boronic acid are yet to be reported, these fields offer exciting prospects. Photoinduced methods, for instance, have been developed for the generation of carbon radicals from alkylboronic acids using pyridine N-oxides as catalysts. purdue.edu This approach, which operates under mild conditions, could be adapted for the functionalization of pyridine boronic acids. purdue.edu Furthermore, organic photocatalysts are being investigated as replacements for expensive and toxic iridium-based catalysts in the oxidation of boronic acid derivatives. rsc.org
Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a key tenet of green chemistry. researchgate.netacs.org Traditional syntheses of boronic acids often involve multi-step processes with stoichiometric reagents, leading to significant waste. orgsyn.org Future research will likely focus on developing more atom-economical methods, such as direct C-H borylation, which avoids the use of pre-functionalized starting materials. arkat-usa.orgacs.org Additionally, strategies to minimize waste include the use of catalytic rather than stoichiometric reagents and the development of recyclable catalytic systems. mdpi.com The treatment of pyridine-containing industrial waste using techniques like water plasma technology also highlights the growing concern for the environmental footprint of pyridine chemistry. unimi.it
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The efficiency and selectivity of reactions involving pyridine boronic acids are heavily dependent on the catalytic system employed. The development of new catalysts is therefore a major driving force in this field.
The Suzuki-Miyaura cross-coupling reaction is a primary application of pyridine boronic acids. nih.govoup.com The performance of the palladium catalyst in these reactions is critically influenced by the supporting ligands. Research is ongoing to develop next-generation ligands that can promote the coupling of challenging substrates, such as unstable heteroaryl boronic acids, with high efficiency. thieme-connect.com For example, bulky and electron-rich phosphine (B1218219) ligands have been shown to be effective. thieme-connect.com Pyridine-hydrazones have also emerged as a novel class of chiral ligands for palladium-catalyzed additions of boronic acids. researchgate.net
In addition to ligand development, there is a focus on creating more stable and active pre-catalysts. Air-stable iron-based pre-catalysts are being explored as a more economical and environmentally friendly alternative to palladium for Suzuki-Miyaura reactions. nbinno.com Simple palladium(II) pre-catalysts that are effective for a broad range of coupling partners are also being developed. rsc.org
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Boronic Acids
| Catalyst System | Ligand/Pre-catalyst | Substrate Scope | Key Advantages |
| Palladium-based | Pd(dppf)Cl₂ | Hetero(aryl) boronic acids and esters | Commercially available, effective for a range of substrates. acs.orgnih.gov |
| Palladium-based | Pd with dialkylbiphenylphosphino ligands | Aminoheteroaryl halides and heteroaryl boronic acids/esters | High activity, not inhibited by basic aminopyridines. thieme-connect.com |
| Rhodium-based | Rh(COD)₂BF₄/(R)-BINAP | Aryl boronic acids and pyridinium (B92312) salts | Catalyst-controlled regioselectivity. acs.orgnih.gov |
| Iron-based | Iron(III)-based pre-catalyst with β-diketiminate ligands | Alkyl halides and aryl boronic esters | Air-stable, more economical than palladium. nbinno.com |
This table presents a summary of different catalytic systems and is for illustrative purposes. Specific reaction conditions and outcomes will vary.
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. The development of heterogeneous catalysts for pyridine boronic acid transformations is an area of active research. nih.gov For example, a heterogeneous iridium catalyst supported on sulfated zirconium oxide has been developed for the hydroboration of pyridines. arkat-usa.orgdergipark.org.tr Palladium nanoparticles supported on metal-organic frameworks (MOFs) are also being investigated for C-C coupling reactions, including the homocoupling of boronic acids. nih.gov These systems aim to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. mdpi.com
Exploration of New Chemical Transformations
Beyond their traditional role in Suzuki-Miyaura coupling, researchers are continuously exploring new reactions and applications for pyridine boronic acids.
Late-stage functionalization (LSF) of complex molecules is a powerful strategy in drug discovery, and pyridine boronic acids are valuable tools in this context. unimi.itoup.comcancer.gov The ability to introduce a pyridine boronic acid moiety onto a complex scaffold allows for subsequent diversification through a variety of cross-coupling reactions. oup.com
Photocatalysis and electrochemistry are enabling new types of transformations for boronic acids. acs.orgnih.gov For instance, a pyridine-catalyzed, transition-metal-free borylation of haloarenes has been developed that proceeds via a radical mechanism under mild conditions. acs.org Electrochemical methods are also being explored for the borylation of carboxylic acids. nih.gov These energy-efficient methods open up new avenues for the synthesis and functionalization of pyridine boronic acids.
The development of catalyst-controlled regioselective additions of boron nucleophiles to pyridinium salts represents a significant advance. thieme-connect.comnih.gov By carefully selecting the rhodium catalyst and ligands, it is possible to direct the addition of a boronic acid to different positions on the pyridine ring, providing access to a wider range of substituted dihydropyridines. nih.gov
Table 2: Emerging Chemical Transformations of Pyridine Boronic Acids
| Transformation | Methodology | Key Features |
| Radical Borylation | Pyridine-catalyzed, transition-metal-free reaction of haloarenes | Mild conditions, broad substrate scope. acs.org |
| Late-Stage Functionalization | Introduction of boronic acid for subsequent diversification | Enables rapid generation of molecular libraries. oup.comcancer.gov |
| Photocatalytic C(sp³)-C(sp²) Coupling | Polarity-mismatched radical addition of styrene (B11656) boronic acids and redox-active esters | Unique mechanism, chemoselective. nih.gov |
| Regiodivergent Addition | Catalyst-controlled addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts | Access to different constitutional isomers by catalyst choice. thieme-connect.comnih.gov |
| Electrochemical Borylation | Conversion of carboxylic acids to their borylated congeners | Simple, economical, and scalable. nih.gov |
This table highlights some of the novel reactions involving pyridine boronic acids and is not exhaustive.
Unconventional Coupling Reactions
While Suzuki-Miyaura coupling is the hallmark reaction of boronic acids, the field is rapidly evolving. Future work with 4-Chloro-5-methylpyridine-3-boronic acid will likely focus on unconventional coupling strategies that offer new bond disconnections and access to novel chemical space.
Photoredox-Catalyzed Couplings: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govcam.ac.uk Research indicates that a dual catalytic system, using a Lewis base and a photoredox catalyst, can activate boronic acids to form carbon radicals. nih.gov This approach could enable the coupling of the 4-chloro-5-methylpyridin-3-yl fragment with a wide range of radical acceptors, such as electron-deficient olefins, in a redox-neutral fashion. nih.gov This circumvents the limitations of traditional two-electron processes and provides access to complex molecular architectures that are otherwise difficult to synthesize.
Decarboxylative Couplings: Decarboxylative cross-coupling reactions represent a significant advance, using readily available carboxylic acids as coupling partners. nih.gov This strategy can be applied in an "umpolung" approach, where a boronic acid derivative acts as a nucleophile. nih.gov For instance, future research could explore the nickel-catalyzed decarboxylative borylation of various substrates to generate boronate esters that could then be coupled with the 4-Chloro-5-methylpyridine-3-boronic acid scaffold. nih.gov This opens up new retrosynthetic possibilities, particularly for creating complex C(sp²)-C(sp³) linkages. nih.gov
Table 1: Comparison of Potential Unconventional Coupling Strategies
| Reaction Type | Potential Coupling Partner | Key Features & Advantages |
|---|---|---|
| Photoredox Catalysis | Electron-deficient olefins, other radical acceptors | Forms C-C bonds via radical intermediates; proceeds under mild, visible-light conditions; redox-neutral. nih.gov |
| Decarboxylative Coupling | Alkyl carboxylic acid derivatives | Uses ubiquitous and stable starting materials; enables strategic "umpolung" reactivity. nih.govnih.gov |
| C–H Activation | Aromatic and heteroaromatic C-H bonds | Bypasses the need for pre-functionalized substrates; highly atom-economical. acs.org |
Chemo- and Regioselective Functionalizations of the Pyridine Ring
A significant area of future investigation lies in the selective functionalization of the pyridine ring of 4-Chloro-5-methylpyridine-3-boronic acid itself, while the boronic acid moiety is preserved for subsequent reactions. The inherent electronic properties of the pyridine ring, combined with the existing chloro and methyl substituents, present both challenges and opportunities for achieving high chemo- and regioselectivity.
Directed C–H Activation: Research into transition-metal-catalyzed C–H activation offers a promising route. acs.org It is conceivable that the boron atom itself could act as a directing group, guiding a metal catalyst to functionalize the C-H bond at the C-2 or C-6 position of the pyridine ring. acs.org Mechanistic studies on related systems have shown that a Lewis acidic boron center can coordinate to a pyridine, facilitating the insertion of an iridium or rhodium catalyst into a specific C-H bond. acs.org Tailoring the catalyst and reaction conditions could allow for the selective introduction of new functional groups, dramatically increasing the molecular complexity from the starting boronic acid.
Integration with Flow Chemistry and Automated Synthesis
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of advanced automation and continuous manufacturing processes.
Flow Chemistry: Photochemical reactions, including the photoredox activation of boronic acids, are particularly well-suited for flow chemistry setups. cam.ac.uk A flow process can improve reaction efficiency, safety, and scalability by ensuring uniform irradiation and precise control over reaction parameters. The application of this methodology to reactions involving 4-Chloro-5-methylpyridine-3-boronic acid could enable more efficient and "transition-metal-free" synthesis of derivatives for pharmaceutical applications. cam.ac.uk
Automated Synthesis: The development of automated synthesizers for small molecules is revolutionizing chemical research. chemrxiv.org These platforms can perform iterative cycles of deprotection, coupling, and purification. Boronic acids and their ester derivatives (like MIDA or TIDA boronates) are central to these automated processes. chemrxiv.org Integrating 4-Chloro-5-methylpyridine-3-boronic acid into such automated workflows would enable the rapid, on-demand generation of diverse compound libraries, shifting the bottleneck from synthesis to the design and testing of new molecules. chemrxiv.org
Expanding Applications in Non-Traditional Chemical Fields
While the primary applications of pyridine boronic acids are in medicinal and agrochemical research, their unique properties make them attractive candidates for other fields.
Materials Science: Boronic acids are utilized in the development of advanced materials due to their unique chemical properties, including Lewis acidity and the ability to form reversible covalent bonds. nih.gov 4-Chloro-5-methylpyridine-3-boronic acid could be incorporated as a functional monomer into polymers or organic frameworks. The pyridine nitrogen offers a site for coordination or quaternization, while the chloro and methyl groups can be used to fine-tune the material's physical properties, such as solubility and thermal stability.
Chemosensor Development: The Lewis acidic boron center of boronic acids is known to interact reversibly with diols, such as those found in saccharides. nih.gov This interaction can be transduced into a detectable signal (e.g., a change in fluorescence). Future research could explore the development of chemosensors based on 4-Chloro-5-methylpyridine-3-boronic acid for the detection of biologically important sugars or other polyol-containing analytes. The specific substituents on the pyridine ring could be modified to modulate the sensor's selectivity and sensitivity.
Table 2: Potential Applications in Non-Traditional Fields
| Field | Potential Role of 4-Chloro-5-methylpyridine-3-boronic acid | Key Enabling Features |
|---|---|---|
| Materials Science | Functional monomer in polymers or covalent organic frameworks (COFs). | Pyridine nitrogen for coordination; tunable physical properties via substituents. nih.gov |
| Chemosensors | Core structure for fluorescent or colorimetric sensors. | Lewis acidic boron for analyte binding (e.g., saccharides); pyridine ring as part of a signaling unit. nih.gov |
Q & A
Basic: What synthetic routes are recommended for preparing 4-Chloro-5-methylpyridine-3-boronic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves halogenation and boronation steps. A common approach is:
Halogenation : Introduce the chloro group at the 4-position of 5-methylpyridine via electrophilic substitution using reagents like POCl₃ or Cl₂ under controlled conditions .
Boronation : Use a Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid group at the 3-position .
Purity Optimization :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallize the final product using anhydrous THF/hexane mixtures to remove residual catalysts .
Basic: Which analytical techniques are most effective for characterizing 4-Chloro-5-methylpyridine-3-boronic acid?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and boronic acid presence. The chloro and methyl groups show distinct splitting patterns (e.g., methyl at δ ~2.5 ppm; aromatic protons at δ 7.5–8.5 ppm) .
- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) and detect [M+H]⁺ ions via ESI-MS .
- X-ray Crystallography : Resolve structural ambiguities, particularly boronic acid tautomerism .
Advanced: How does the chloro substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The chloro group:
- Electronic Effects : Withdraws electron density, enhancing electrophilicity at the boronic acid site and accelerating transmetallation .
- Steric Hindrance : The 4-chloro and 5-methyl groups may reduce accessibility to bulky coupling partners. Use smaller ligands (e.g., SPhos instead of XPhos) to improve yields .
Experimental Validation : Compare coupling rates with non-chlorinated analogs via kinetic studies (e.g., in situ IR monitoring) .
Advanced: What strategies mitigate hydrolysis of the boronic acid group during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in anhydrous DMSO or THF to prevent moisture ingress .
- Stabilization : Add 1% (v/v) triethylamine to neutralize trace acids that catalyze hydrolysis .
- Quality Control : Regularly test boronic acid content via iodometric titration .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced: How can contradictions in reported catalytic efficiencies for Suzuki reactions be resolved?
Methodological Answer:
Contradictions often arise from:
- Ligand Effects : Test diverse ligands (e.g., SPhos, XPhos) to identify optimal steric/electronic profiles .
- Solvent Systems : Compare polar aprotic (DMF) vs. ethereal solvents (THF) to assess solvation effects on transition states .
- Base Selection : Screen bases (e.g., K₂CO₃ vs. CsF) to optimize deprotonation and minimize side reactions .
Advanced: How can computational modeling predict reactivity and regioselectivity?
Methodological Answer:
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict coupling rates with aryl halides .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., proteases) for drug design applications .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent/base combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
